molecular formula C20H26ClNO B13951271 alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride CAS No. 50910-16-2

alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride

Cat. No.: B13951271
CAS No.: 50910-16-2
M. Wt: 331.9 g/mol
InChI Key: ANBSLQASIXGWSV-UHFFFAOYSA-N
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Description

Alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride is a synthetic organic compound characterized by a piperidine ring linked to a propanol chain substituted with a biphenylyl group at the alpha position. Its core structure serves as a scaffold for numerous derivatives with modifications that influence physicochemical properties, pharmacokinetics, and biological activity.

Properties

CAS No.

50910-16-2

Molecular Formula

C20H26ClNO

Molecular Weight

331.9 g/mol

IUPAC Name

1-(4-phenylphenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C20H25NO.ClH/c22-20(13-16-21-14-5-2-6-15-21)19-11-9-18(10-12-19)17-7-3-1-4-8-17;/h1,3-4,7-12,20,22H,2,5-6,13-16H2;1H

InChI Key

ANBSLQASIXGWSV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(C2=CC=C(C=C2)C3=CC=CC=C3)O.Cl

Origin of Product

United States

Preparation Methods

Formation of the Piperidine Ring and Side Chain

  • The piperidine ring is typically formed or introduced via nucleophilic substitution or ring-closing reactions involving appropriate precursors such as 4-piperidinecarboxylic acid or its derivatives.
  • The propanol side chain is introduced by functionalizing the piperidine nitrogen or carbon adjacent to it, often through alkylation or reduction steps.

Introduction of the Biphenylyl Group

  • The biphenylyl moiety (4-phenylphenyl group) is commonly introduced via Friedel-Crafts acylation or cross-coupling reactions such as Suzuki coupling, depending on the synthetic route.
  • In some methods, biphenyl derivatives are reacted with piperidine intermediates to form the desired substitution pattern.

Hydroxylation and Reduction Steps

  • The propanol group is formed by reduction of ketone or aldehyde intermediates, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • The hydroxyl group is critical for biological activity and must be introduced with stereochemical control.

Formation of the Hydrochloride Salt

  • The free base compound is converted to its hydrochloride salt by treatment with hydrochloric acid, improving its stability and solubility for pharmaceutical applications.

Specific Synthetic Routes and Reaction Conditions

While detailed synthetic protocols for this compound are limited in open literature, analogous compounds and related piperidine derivatives provide insight into typical preparation methods:

Step Reaction Type Reagents/Conditions Notes
1 N-Acetylation of 4-piperidinecarboxylic acid Acetylating agent (e.g., acetic anhydride), solvent (e.g., dichloromethane), room temperature Protects amine functionality for subsequent steps
2 Friedel-Crafts Acylation Benzene, Lewis acid catalyst (e.g., AlCl3), low temperature Introduces benzoyl group at 4-position of piperidine ring
3 Grignard Reaction Phenylmagnesium halide, ether solvent, inert atmosphere Adds phenyl group to carbonyl to form diphenylmethanol intermediate
4 Deacetylation Acidic or basic hydrolysis Removes acetyl protecting group to yield free amine
5 Hydroxylation/Reduction Sodium borohydride or lithium aluminum hydride Converts ketone to alcohol on propanol side chain
6 Salt Formation Hydrochloric acid, solvent (e.g., ethanol) Produces hydrochloride salt for stability and solubility

Research Findings and Optimization

  • The method described in Chinese patent CN104003929A emphasizes cost-effective industrial synthesis by using 4-piperidinecarboxylic acid as a starting material, followed by N-acetylation, Friedel-Crafts acylation, Grignard addition, and deacetylation steps. This route achieves high yields with relatively inexpensive raw materials and simple operations, suitable for scale-up.
  • Challenges include the use of expensive phenylmagnesium halide in excess amounts during the Grignard reaction and the need for noble metal catalysts in some deprotection steps, which may increase production costs.
  • Alternative routes may involve protecting groups such as N-benzyl instead of N-acetyl, but these often require catalytic hydrogenolysis for deprotection, adding complexity and cost.

Comparative Data Table of Key Synthetic Features

Feature Method Using N-Acetyl Protection Method Using N-Benzyl Protection Notes
Starting Material 4-piperidinecarboxylic acid Ethyl 4-piperidinecarboxylate hydrochloride Both readily available
Protection Group Acetyl Benzyl Acetyl easier to remove chemically; benzyl requires catalytic hydrogenolysis
Key Reaction Friedel-Crafts acylation Friedel-Crafts acylation Similar
Grignard Reagent Usage Phenylmagnesium halide (4x substrate) Phenylmagnesium halide (4x substrate) High consumption increases cost
Deprotection Step Hydrolysis Catalytic hydrogenolysis (noble metal catalyst) Hydrolysis cheaper and simpler
Industrial Suitability High Moderate Cost and complexity considerations

Analytical and Purification Considerations

  • Purification of intermediates and final product is typically achieved by recrystallization or chromatographic techniques to ensure high purity.
  • Characterization involves NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity.
  • Control of stereochemistry at the propanol carbon is important for biological activity and may require chiral resolution or asymmetric synthesis methods.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the propanol chain can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are often employed.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.

    Pharmacology: The compound is used to investigate its effects on different biological pathways and receptors.

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural and Functional Differences

The amino (-NH2) group in 50910-32-2 offers hydrogen-bonding capability, which may enhance target binding or solubility . The nitro (-NO2) group in 5424-61-3 is strongly electron-withdrawing, likely altering electronic properties and reactivity .

The α-phenyl substitution in 50910-35-5 adds steric bulk, which may improve receptor affinity but increase molecular weight, possibly affecting metabolic stability .

Physical and Toxicological Data

  • Boiling Points : Higher boiling points (e.g., 561.4°C for 50910-35-5 ) correlate with increased molecular weight and structural complexity .
  • Toxicity: Limited data exists for most analogs, but 59401-32-0 shows moderate toxicity in mice, suggesting caution in dosing for CNS applications .

Biological Activity

Alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a piperidine ring linked to a propanol chain and a biphenyl moiety. This specific arrangement contributes to its pharmacological properties.

  • Molecular Formula : C19_{19}H24_{24}ClN
  • CAS Number : 50910-27-5

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may influence mood and cognition by modulating receptor activity in the central nervous system.

  • Target Receptors : The compound is believed to interact with serotonin and dopamine receptors, similar to other psychoactive compounds. Ongoing research aims to elucidate its exact mechanism of action at the molecular level.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Neuroprotective Effects : Studies suggest potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
  • Mood Regulation : Its interaction with neurotransmitter systems may contribute to mood-enhancing effects, warranting further investigation in psychiatric applications.

Study 1: Neuroprotective Potential

In a study investigating the neuroprotective effects of this compound, researchers found that the compound reduced neuronal apoptosis in models of oxidative stress. The findings indicated a significant reduction in markers of oxidative damage when treated with the compound compared to controls.

Study 2: Mood Enhancement

Another study focused on the compound's effects on mood regulation. In animal models, administration of this compound resulted in increased levels of serotonin and dopamine, suggesting its potential as an antidepressant agent.

Data Table: Summary of Biological Activities

Activity Type Effect Study Reference
NeuroprotectiveReduced neuronal apoptosisStudy 1
Mood EnhancementIncreased serotonin levelsStudy 2
Interaction with ReceptorsModulation of serotonin/dopamine receptorsOngoing Research

Q & A

Q. What synthetic methodologies are optimal for preparing alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride, and what yields can be expected?

The compound can be synthesized via Mannich reactions , leveraging amine and ketone components. For example, Mannich reactions using phenethylamine hydrochloride and substituted acetophenones (e.g., 4'-methyl or 4'-chloro derivatives) have yielded structurally analogous piperidine derivatives in 87–98% yields . Optimization of reaction conditions (e.g., pH, temperature) and purification via recrystallization or column chromatography is critical. Characterization via NMR and HPLC (see below) ensures purity.

Q. How should researchers characterize the compound’s purity and structural integrity?

  • HPLC Analysis : Use a mobile phase of methanol and buffer (65:35 v/v) adjusted to pH 4.6 with sodium acetate and sodium 1-octanesulfonate. Retention times and peak symmetry should align with standards .
  • Spectroscopic Methods : Confirm the structure via 1^1H/13^13C NMR (e.g., biphenylyl proton signals at δ 7.2–7.8 ppm) and FT-IR (hydroxyl stretch ~3200 cm1^{-1}, hydrochloride N-H stretch ~2500 cm1^{-1}) .

Q. What safety protocols are recommended for handling this compound?

While specific GHS classifications are unavailable, analogous piperidine hydrochlorides require:

  • Ventilation : Use fume hoods to avoid inhalation.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Emergency Procedures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in neurological models?

As a structural analog of trihexyphenidyl hydrochloride (a muscarinic acetylcholine receptor antagonist), this compound may exhibit anticholinergic activity. Use radioligand binding assays (e.g., 3^3H-N-methylscopolamine competition) to assess receptor affinity. In vivo models (e.g., rodent catalepsy assays) can quantify dose-dependent reversal of cholinergic effects .

Q. How does structural modification of the biphenylyl or piperidine groups influence pharmacological activity?

  • SAR Studies : Compare activity of analogs (e.g., 4-cyclohexyl vs. 4-biphenylyl substituents) using patch-clamp electrophysiology or calcium flux assays . For example, bulkier aryl groups may enhance receptor selectivity but reduce solubility .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) can predict binding poses in muscarinic receptor subtypes (M1–M5) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Pharmacokinetics : Administer intravenously/orally to rodents and measure plasma concentrations via LC-MS/MS. Key parameters: TmaxT_{max}, CmaxC_{max}, and half-life.
  • Toxicity : Conduct acute/chronic dosing studies (OECD 423/452 guidelines). Monitor organ histopathology (liver, kidneys) and behavioral endpoints .

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